Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-
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Overview
Description
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of propenones These compounds are characterized by the presence of a propenone group, which is a three-carbon chain with a double bond and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the propenone structure. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-
- Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-
- Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-
Uniqueness
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group on the phenyl ring and the ethyl group on the pyrazole ring distinguishes it from other similar compounds, potentially leading to different properties and applications.
Properties
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)6-7-14(18)12-4-3-5-13(17)8-12/h3-10,17H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVASAGRKDKLLD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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